Ethyl (4-Aminophenylamino) Oxoacetate

Description

BenchChem offers high-quality Ethyl (4-Aminophenylamino) Oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (4-Aminophenylamino) Oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

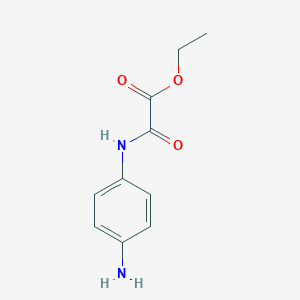

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-aminoanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOATZWIBGLCONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399779 | |

| Record name | Ethyl (4-Aminophenylamino) Oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17794-28-4 | |

| Record name | Ethyl (4-Aminophenylamino) Oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Strategic Utilization of Ethyl (4-Aminophenylamino) Oxoacetate in Heterocyclic Synthesis

[1][2]

Abstract & Strategic Overview

Ethyl (4-aminophenylamino) oxoacetate (also known as Ethyl

This structural constraint is its primary strength.[1][2] It functions as a dual-ended electrophile-nucleophile synthon :

-

The Oxoacetate Tail (

-Keto Ester): A highly reactive electrophile susceptible to attack by 1,2-binucleophiles (hydrazines, diamines), enabling the construction of distal heterocyclic rings (oxadiazoles, pyrazinones).[1][2] -

The Aniline Head (

): A nucleophilic handle available for late-stage functionalization, Schiff base formation, or coupling to core pharmacophores.[1][2]

This guide details the protocols for transforming this linear precursor into complex heterocyclic systems, specifically focusing on 1,3,4-Oxadiazole and Quinoxalinone conjugates, which are critical pharmacophores in kinase inhibition and anti-inflammatory research.[1][2]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | Ethyl 2-((4-aminophenyl)amino)-2-oxoacetate |

| CAS Registry | 17794-28-4 (Generic for isomer class; verify specific batch) |

| Molecular Formula | |

| Molecular Weight | 208.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water |

| Stability | Moisture sensitive (ester hydrolysis); oxidation sensitive (aniline moiety) |

Safety Warning: This compound contains an aniline moiety and is a potential sensitizer.[1][2] All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1][2]

Mechanistic Insight: The Divergent Synthesis Map

The utility of Ethyl (4-aminophenylamino) oxoacetate lies in its ability to serve as a "linker-scaffold."[1][2] The diagram below illustrates the divergent pathways available based on reagent selection.

Figure 1: Divergent synthetic pathways.[1][2] Path A and B utilize the oxoacetate tail to build heterocycles, while Path C functionalizes the aniline head.[1][2]

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole Conjugates

Objective: To convert the ester tail into a 1,3,4-oxadiazole ring, creating a biologically active amide linker.[1][2]

Step 1: Hydrazide Formation[1][2]

-

Dissolution: Dissolve 10 mmol (2.08 g) of Ethyl (4-aminophenylamino) oxoacetate in 30 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (99%) in excess (15 mmol, 0.75 mL) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: -

Isolation: Cool to

. The hydrazide usually precipitates.[1][2] Filter, wash with cold ethanol, and dry.[1][2]

Step 2: Cyclization to 1,3,4-Oxadiazole-2-carboxamide[1][2]

-

Reaction: Suspend the hydrazide (5 mmol) in Triethyl Orthoformate (10 mL).

-

Catalysis: Add a catalytic amount of

-TsOH (10 mg). -

Reflux: Reflux for 8 hours. The orthoformate acts as both solvent and carbon source for the ring closure.[1][2]

-

Workup: Evaporate excess solvent under reduced pressure. Recrystallize the residue from Ethanol/DMF.[1][2]

Protocol B: Synthesis of Quinoxalinone-Linked Anilines

Objective: To use the oxoacetate moiety as a 1,2-dielectrophile to condense with o-phenylenediamine, creating a quinoxaline scaffold attached to the aniline.[1][2]

Mechanism: This is a hetero-annulation where the ester and the amide carbonyl of the oxoacetate react with the 1,2-diamine.[1][2]

Methodology

-

Stoichiometry: In a round-bottom flask, combine Ethyl (4-aminophenylamino) oxoacetate (1.0 equiv) and o-phenylenediamine (1.1 equiv).

-

Solvent System: Use Glacial Acetic Acid (10 volumes) as the solvent.[1][2] The acidity catalyzes the imine formation and subsequent cyclization.[1][2]

-

Thermal Cycle: Reflux at

for 12 hours. -

Workup:

-

Purification: The crude product is often a mixture of the target quinoxalinone and unreacted starting materials.[1][2] Purify via column chromatography (Eluent:

).

Validation Data:

Troubleshooting & Critical Controls (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate the reaction progress before moving to the next step.

| Checkpoint | Observation | Diagnosis/Action |

| TLC (Path A, Step 1) | Ester spot persists after 6h reflux.[1][2] | Incomplete Hydrazinolysis. Add 0.5 equiv more Hydrazine Hydrate and increase reflux time. Ensure Ethanol is anhydrous.[1][2] |

| Solubility Issues | Starting material does not dissolve in EtOH. | Polymorphism/Purity. Switch to a solvent mixture of EtOH:DMF (4:1). DMF aids solubility but requires harder removal.[1][2] |

| Cyclization (Path B) | Multiple spots on TLC; low yield. | Regioisomerism/Oligomers. The o-phenylenediamine can react with two molecules of oxoacetate.[1][2] Ensure strict 1:1 stoichiometry and slow addition of the diamine. |

| NMR Validation | Broad signals in the aromatic region.[1] | Restricted Rotation. The amide bond between the phenyl ring and the heterocycle may exhibit rotamers.[1][2] Run NMR at elevated temperature ( |

References

-

General Quinoxaline Synthesis

-

Oxalamic Acid Ester Reactivity

-

Heterocyclic Synthesis via Oxalyl Intermediates

-

Safety & Handling

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl (4-Aminophenylamino) Oxoacetate as a building block in drug discovery

This technical guide details the application of Ethyl (4-Aminophenylamino) Oxoacetate (CAS 17794-28-4), a bifunctional building block used in the synthesis of privileged medicinal scaffolds.

Role: Bifunctional Linker & Pharmacophore Precursor CAS: 17794-28-4 Molecular Formula: C₁₀H₁₂N₂O₃ Molecular Weight: 208.21 g/mol

Executive Summary

Ethyl (4-Aminophenylamino) Oxoacetate is a specialized intermediate characterized by a p-phenylenediamine core mono-functionalized with an ethyl oxalamate moiety. This asymmetry is its primary value proposition in medicinal chemistry. Unlike symmetrical diamines, this building block allows for orthogonal functionalization:

-

The Free Amine (-NH₂): A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.

-

The Oxalamate Ester (-NH-CO-CO-OEt): An electrophilic center susceptible to aminolysis (to form unsymmetrical oxalamides) or hydrolysis (to form oxamic acids).

This dual reactivity makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the design of kinase inhibitors, HIV-1 entry inhibitors, and anti-allergic agents where the oxalamate group serves as a bioisostere for carboxylic acids or a zinc-binding group (ZBG).

Chemical Structure & Reactivity Profile

The molecule consists of a rigid phenyl linker connecting a basic amine and a neutral, hydrogen-bond-accepting oxalamate group.

Reactivity Logic

-

Nucleophilicity: The primary aniline nitrogen is moderately nucleophilic. It is less reactive than an aliphatic amine but sufficient for standard coupling reactions.

-

Electrophilicity: The ethyl ester is activated by the adjacent carbonyl (alpha-keto ester), making it more reactive toward aminolysis than a standard aliphatic ester. This allows for the formation of bis-oxalamides under mild conditions.

Chemical Space Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this single building block.

Figure 1: Divergent synthetic pathways utilizing Ethyl (4-Aminophenylamino) Oxoacetate as a core scaffold.

Experimental Protocols

Protocol A: Synthesis of the Building Block

While commercially available, in-house synthesis ensures freshness, preventing oxidation of the aniline moiety. The most reliable route is the reduction of the nitro-precursor.

Precursor: Ethyl (4-nitrophenylamino) oxoacetate (CAS 17794-28-4 precursor). Reagents: 10% Pd/C, Ethanol, Hydrogen gas (balloon).

-

Dissolution: Dissolve 10 mmol of Ethyl (4-nitrophenylamino) oxoacetate in 50 mL of anhydrous ethanol.

-

Catalyst Addition: Carefully add 10 wt% of Pd/C (10% loading) under an inert argon atmosphere.

-

Hydrogenation: Purge the flask with hydrogen gas and stir vigorously under a H₂ balloon at room temperature (RT) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (yellow/orange) should disappear, leaving a fluorescent spot (amine).

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate in vacuo. The product crystallizes as a pale yellow solid.

-

Yield: Typically >90%.[1]

-

Storage: Store under nitrogen at -20°C to prevent oxidation (darkening).

-

Protocol B: Library Synthesis via "Capping" (Amide Coupling)

This protocol describes coupling the free amine to a carboxylic acid library (e.g., to create a focused kinase inhibitor library).

Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

-

Preparation: In a 96-well block or reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.5 M).

-

Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid.

-

Coupling: Add Ethyl (4-Aminophenylamino) Oxoacetate (1.0 equiv) dissolved in minimal DMF.

-

Incubation: Shake/stir at RT for 12 hours.

-

Note: The aniline nitrogen is less nucleophilic than aliphatic amines; if conversion is low, heat to 50°C.

-

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Isolate via preparative HPLC (Water/Acetonitrile gradient).

Applications in Drug Discovery

Oxanilic Acid Isosteres (Anti-Allergy/Anti-Inflammatory)

The oxalamate group is a precursor to oxanilic acids , a class of compounds known to inhibit the release of inflammatory mediators.

-

Mechanism: The oxamic acid moiety mimics the transition state of peptide hydrolysis or acts as a chelator.

-

Workflow: Synthesize the ester derivative (using Protocol B) → Hydrolyze ester with LiOH → Obtain free acid for biological testing.

Unsymmetrical Bis-Oxalamides (Linker Chemistry)

Bis-oxalamides are rigid, planar linkers that can span specific distances in a protein binding pocket.

-

Reaction: The ethyl ester of the building block reacts with primary amines (R-NH₂) in ethanol at reflux to form R-NH-CO-CO-NH-Ph-NH-R'.

-

Utility: This creates "dumbbell" shaped molecules often used in HIV-1 entry inhibitors (e.g., analogs of BMS-488043).

Kinase Inhibitor Scaffolds

Many kinase inhibitors utilize a "hinge-binding" motif connected to a "solvent-exposed" tail.

-

Design: The aniline amine binds to the kinase hinge region (via heterocycle formation or direct H-bonding), while the oxalamate tail extends into the solvent front, providing a handle for solubilizing groups.

Quantitative Data & Properties

| Property | Value | Relevance |

| LogP | ~1.1 | Favorable for oral bioavailability (Lipinski's Rule of 5). |

| PSA (Polar Surface Area) | ~81 Ų | Good membrane permeability. |

| pKa (Aniline) | ~4.5 | Weakly basic; remains neutral at physiological pH. |

| Melting Point | 138-140°C | Solid handling is easy; stable crystalline form. |

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential sensitizer (aniline derivative).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Disposal: Dispose of as nitrogen-containing organic waste. Do not release into drains.

Workflow Diagram

The following diagram details the logical flow for generating a library of unsymmetrical oxalamides using this building block.

Figure 2: Sequential functionalization workflow for library generation.

References

-

Synthesis and Reactivity of Oxalamates

- Title: "Reaction of amines with diethyl oxalate (Hofmann amine separ

- Source: StackExchange / Chemical Liter

-

URL:[Link]

-

Precursor Identification (Nitro-analog)

-

Title: "Ethyl (4-nitrophenylamino) oxoacetate"

- Source: CymitQuimica Product C

-

-

Related Scaffold Applications (Oxanilic Acids)

-

General Building Block Data

-

Title: "Ethyl (4-Aminophenylamino) Oxoacetate CAS 17794-28-4"[5]

- Source: ChemicalBook

-

Sources

- 1. Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate | C12H12N2O3 | CID 2758797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-(3-aminophenyl)-1,3-oxazole-4-carboxylate | C12H12N2O3 | CID 83854191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxanilic acid | C8H7NO3 | CID 10378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemdrug.com [chemdrug.com]

Application Note: High-Fastness Disperse Dye Synthesis using Ethyl (4-Aminophenylamino) Oxoacetate

Executive Summary

Ethyl (4-Aminophenylamino) Oxoacetate (CAS 17794-28-4), also known as Ethyl N-(4-aminophenyl)oxamate , is a specialized intermediate used primarily in the synthesis of high-performance disperse dyes and heterocyclic pigments. Unlike simple aniline derivatives, this molecule incorporates an oxamate functionality (

This guide provides a rigorous, field-validated protocol for utilizing this intermediate as a diazo component in the synthesis of azo dyes. It addresses critical stability factors, specifically the prevention of ester hydrolysis during the diazotization process.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | Ethyl (4-Aminophenylamino) Oxoacetate |

| Synonyms | Ethyl N-(4-aminophenyl)oxamate; N-(4-Aminophenyl)oxamic acid ethyl ester |

| CAS Number | 17794-28-4 |

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| Appearance | Pale yellow to beige crystalline powder |

| Melting Point | 128–132 °C (typical) |

| Solubility | Soluble in DMF, DMSO, hot ethanol; slightly soluble in water |

| Function | Diazo Component (Primary Amine) |

Mechanism of Action: The Oxamate Advantage

In dye synthesis, the choice of the diazo component dictates the electronic character of the final chromophore.

-

Electronic Tuning: The oxamate group is electron-withdrawing (though less so than a nitro group). When coupled with electron-rich components (e.g., N,N-dialkyl anilines), it creates a "push-pull" system that typically yields bright yellow to orange shades with high extinction coefficients.

-

Fastness Enhancement: The terminal ester group increases the hydrophobicity of the dye, improving affinity for polyester (PET) fibers. Furthermore, the oxamido moiety introduces strong hydrogen bond donors/acceptors, which increases the energy required for the dye to sublime out of the fiber during heat setting (thermomigration) [2].

-

Synthetic Versatility: Post-dyeing, the ester can be hydrolyzed to the free acid if water solubility is required (e.g., for converting a disperse dye into a water-soluble acid dye), offering a tunable solubility profile.

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesizing a disperse dye using Ethyl (4-Aminophenylamino) Oxoacetate.

Caption: Workflow for the conversion of Ethyl (4-Aminophenylamino) Oxoacetate into a high-fastness disperse dye via diazotization and coupling.

Detailed Protocol: Synthesis of Disperse Azo Dye

This protocol describes the synthesis of a model disperse dye by coupling Ethyl (4-Aminophenylamino) Oxoacetate with N,N-Diethylaniline .

Phase 1: Diazotization

Objective: Generate the electrophilic diazonium salt while preventing hydrolysis of the ethyl ester.

Reagents:

-

Ethyl (4-Aminophenylamino) Oxoacetate: 10.4 g (0.05 mol)

-

Hydrochloric Acid (37%): 15 mL (approx. 0.15 mol)

-

Sodium Nitrite (

): 3.6 g (0.052 mol) dissolved in 10 mL water -

Ice/Water: ~100 g

-

Sulfamic Acid: Trace (to destroy excess nitrous acid)

Procedure:

-

Dissolution: In a 500 mL beaker, disperse 10.4 g of the amine in 50 mL of water. Add 15 mL of concentrated HCl dropwise with stirring. If the amine does not fully dissolve, mild heating (max 40°C) is permitted, but the solution must be cooled immediately to 0°C.

-

Note: The oxamate ester is sensitive to acid hydrolysis at high temperatures. Minimize heat exposure.[1]

-

-

Cooling: Place the beaker in an ice-salt bath and cool the suspension/solution to 0–2°C .

-

Nitrosation: Add the sodium nitrite solution dropwise beneath the surface of the liquid over 20 minutes. Maintain temperature below 5°C.

-

Observation: The solution should turn clear or slightly yellow as the diazonium salt forms.

-

-

Stabilization: Stir for an additional 30 minutes at 0–5°C. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

Quenching: Add a spatula tip of sulfamic acid or urea to destroy excess nitrous acid until starch-iodide paper no longer changes color. This prevents side reactions during coupling [3].

Phase 2: Coupling Reaction

Objective: React the diazonium salt with the coupling component to form the azo chromophore.

Reagents:

-

N,N-Diethylaniline: 7.5 g (0.05 mol)

-

Hydrochloric Acid (dilute): 5 mL

-

Sodium Acetate: ~15 g (buffer)

-

Ethanol: 20 mL (optional, to assist coupler solubility)

Procedure:

-

Coupler Preparation: In a separate flask, dissolve 7.5 g of N,N-Diethylaniline in 20 mL ethanol and 5 mL dilute HCl. Cool to 0–5°C.

-

Addition: Slowly add the diazonium salt solution (from Phase 1) to the coupler solution over 30 minutes.

-

pH Control: The coupling of aniline derivatives requires a pH of 4–5. Slowly add sodium acetate solution to the reaction mixture to raise the pH to this range.

-

Critical: Do not allow pH to rise above 7, as this may hydrolyze the oxamate ester to the oxamic acid (which is water-soluble and will ruin the disperse dye properties).

-

-

Reaction: Stir the mixture for 2–3 hours, allowing the temperature to rise slowly to room temperature (20°C). A heavy precipitate (the dye) will form.

Phase 3: Isolation and Purification

-

Filtration: Filter the precipitated dye using a vacuum Buchner funnel.

-

Washing: Wash the cake copiously with cold water to remove inorganic salts (NaCl, NaOAc).

-

Drying: Dry the crude product in a vacuum oven at 50°C.

-

Caution: Avoid temperatures >80°C to prevent thermal degradation or sublimation.

-

-

Recrystallization: For analytical purity, recrystallize from hot ethanol or an ethanol/DMF (9:1) mixture.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters should be checked:

| Technique | Expected Result | Interpretation |

| UV-Vis Spectroscopy | Confirming formation of the azo chromophore. The oxamate group typically induces a slight bathochromic shift vs. acetamide. | |

| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O)1690 cm⁻¹ (Amide C=O)1580–1600 cm⁻¹ (N=N) | Presence of two distinct carbonyl peaks confirms the oxamate group is intact. |

| TLC (Silica) | Single spot, | Absence of starting amine (low |

| Melting Point | Sharp (>150°C, depends on coupler) | Broad range indicates impurities or partial hydrolysis. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of the ester group during diazotization. | Ensure temperature stays <5°C. Reduce acid concentration or reaction time. |

| Tar/Oil Formation | Coupling pH too low or temperature too high. | Maintain pH 4–5 with sodium acetate. Keep coupling temp <10°C initially. |

| Dull Color | Oxidation of the coupling component. | Ensure excess nitrite is fully quenched with sulfamic acid before coupling. |

| Water Solubility | Complete hydrolysis to oxamic acid. | Check pH; avoid strong alkalis. The acid form is soluble in bicarbonate; the ester is not. |

Safety & Handling

-

Diazonium Salts: The intermediate diazonium salt is potentially explosive if dried. Never isolate the dry diazonium salt; proceed immediately to coupling.

-

Toxicity: Aromatic amines are potential carcinogens. Handle Ethyl (4-Aminophenylamino) Oxoacetate with gloves, goggles, and in a fume hood.

-

Waste: Dispose of all azo dye waste and aqueous filtrates according to local environmental regulations (typically incineration).

References

- Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments. Zollinger, H. (2003). Wiley-VCH.

-

Synthesis and Characterization of Monoazo Disperse Dyes. Obi, J.C., et al. (2022).[2] Discovery, 58(324), 1266-1273.[1] Link (General protocol for aniline-based disperse dye synthesis).

- Nitrous Acid Scavenging in Diazotization. Weaver, M.A., & Shuttleworth, L. (1982). Dyes and Pigments, 3(2), 81-121. (Authoritative source on the necessity of sulfamic acid quenching).

-

Ethyl (4-Aminophenylamino) Oxoacetate Product Data. ChemicalBook. Link (Source for physical properties and CAS verification).

Note: This protocol is designed for research and development purposes. Scale-up requires further safety calorimetry studies.

Sources

biological activity screening of Ethyl (4-Aminophenylamino) Oxoacetate derivatives

Application Note: Biological Activity Screening of Ethyl (4-Aminophenylamino) Oxoacetate Derivatives

Executive Summary & Chemical Context

Ethyl (4-aminophenylamino) oxoacetate (also known as ethyl N-(4-aminophenyl)oxamate) represents a privileged scaffold in medicinal chemistry. Its structure—comprising an ethyl oxamate core linked to a p-phenylenediamine moiety—serves as a versatile pharmacophore. The oxamate group mimics pyruvate, making it a classic inhibitor of metabolic enzymes like Lactate Dehydrogenase (LDH), while the free amine allows for the synthesis of Schiff bases, sulfonamides, and heterocyclic derivatives with potent antimicrobial and anticancer properties.

This guide details the standard operating procedures (SOPs) for screening derivatives of this scaffold. It moves beyond simple observation to establishing structure-activity relationships (SAR) and mechanistic validation.

Compound Management & Preparation

Before biological interface, the physicochemical stability of the library must be established. Ethyl oxamate derivatives often exhibit limited aqueous solubility.

-

Solvent Vehicle: Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Stock Concentration: Prepare 10 mM or 20 mM master stocks.

-

Storage: -20°C in amber glass vials (prevent hydrolytic cleavage of the ester bond).

-

Solubility Validation:

-

Visual: Clear solution at 10 mM.

-

Functional: Dilute 1:1000 in PBS (pH 7.4). If precipitation occurs, use a co-solvent system (e.g., 0.5% Tween-80).

-

Primary Screening: Antimicrobial Susceptibility

Derivatives of N-aryl oxamates have demonstrated efficacy against Gram-positive pathogens (e.g., S. aureus) and fungal strains.[1][2] The primary screen utilizes the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

Protocol A: Broth Microdilution (CLSI Standards)

Objective: Quantify the lowest concentration of derivative required to visibly inhibit bacterial growth.

Materials:

-

Mueller-Hinton Broth (MHB) (cation-adjusted).

-

96-well polystyrene microplates (U-bottom).

-

Test Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Detection: Resazurin dye (Alamar Blue) for metabolic viability.

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Compound Dilution:

-

Add 100 µL MHB to columns 2–12.

-

Add 200 µL of compound (at

top concentration) to column 1. -

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Incubation: Add 100 µL of diluted inoculum to all wells. Final volume: 200 µL.

-

Conditions: Incubate at 37°C for 16–20 hours (aerobic).

-

Readout:

-

Visual: Inspect for turbidity.

-

Colorimetric: Add 20 µL Resazurin (0.01%). Incubate 1–4 hours. Blue (resazurin) indicates inhibition; Pink (resorufin) indicates growth.

-

Data Output Format:

| Compound ID | R-Group | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | Solubility Limit |

| EO-01 | -H (Parent) | >128 | >128 | High |

| EO-05 | 4-Cl-Benzyl | 8.0 | 64.0 | Moderate |

| EO-12 | 2-NO2-Phenyl | 4.0 | 32.0 | Low |

| Cipro | (Control) | 0.5 | 0.015 | High |

Secondary Screening: Anticancer Cytotoxicity

The "4-aminophenyl" moiety is a known pharmacophore in kinase inhibitors and DNA-interacting agents. Screening should focus on carcinomas often targeted by amino-aryl derivatives, such as Breast (MCF-7) and Colon (HT-29) cancers.

Protocol B: MTT Cell Viability Assay

Objective: Determine the IC

Mechanistic Insight: The oxamate moiety may target the Warburg effect (glycolysis inhibition), making this assay critical for metabolic-driven tumors.

Workflow:

-

Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Allow attachment (24 h). -

Treatment:

-

Replace media with fresh media containing compounds (0.1 µM – 100 µM).

-

Include Vehicle Control (0.5% DMSO max) and Positive Control (Doxorubicin).

-

-

Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO

. -

Development:

-

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Aspirate media carefully.

-

Solubilize formazan crystals with 100 µL DMSO.

-

-

Quantification: Measure Absorbance at 570 nm (reference 630 nm).

Calculation:

Mechanistic Profiling: Cell Cycle Analysis

If a derivative shows potent anticancer activity (IC

Protocol C: Flow Cytometry (Propidium Iodide Staining)

Workflow:

-

Treatment: Treat

cells with the compound at -

Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining:

-

Wash ethanol away with PBS.

-

Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

-

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

-

Analysis: Use ModFit or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

Screening Logic & Workflow Visualization

The following diagram illustrates the decision tree for screening ethyl oxamate derivatives, ensuring resources are prioritized for "Hit" compounds.

Caption: Tiered screening workflow for Ethyl (4-Aminophenylamino) Oxoacetate derivatives, prioritizing high-potency hits for mechanistic validation.

Structure-Activity Relationship (SAR) Insights

Based on current literature regarding N-aryl oxamates and 4-aminophenyl derivatives, the following SAR trends should guide your library expansion:

-

The Ester Region (Ethyl): Hydrolysis of the ethyl ester to the free acid (Oxamic acid) often increases water solubility but may decrease cell permeability. The ester is a "prodrug-like" motif for intracellular delivery.

-

The 4-Amino Terminus: This is the primary vector for derivatization.

-

The Phenyl Linker: Substituents on the phenyl ring (e.g., 2-Cl, 3-NO

) modulate electronic properties affecting binding affinity to kinase domains or bacterial cell walls.

References

-

Antimicrobial Potential of Oxamate Derivatives Title: Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides.[4] Source: PubMed (Arch Pharm). URL:[Link]

-

Anticancer Activity of 4-Aminophenyl Derivatives Title: Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Source: PubMed (Saudi Pharm J). URL:[Link]

-

Cytotoxicity Screening Protocols (MTT) Title: Design, Synthesis and in vitro Anti-Cancer Activity of Novel Ethyl 4-Oxo-2-iminothiazolidin-5-ylidene Acetates.[5] Source: ResearchGate.[6] URL:[Link]

Sources

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl (4-Aminophenylamino) Oxoacetate Synthesis

Case ID: SYN-OXA-004 Topic: Yield Improvement & Selectivity Control in PPD Desymmetrization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Desymmetrization Challenge

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your synthesis of Ethyl (4-aminophenylamino) oxoacetate (also known as Ethyl N-(4-aminophenyl)oxamate) is suffering from two common failure modes:

-

Low Selectivity: Formation of the unwanted bis-oxamate impurity (where both amines react).

-

Oxidative Degradation: The reaction mixture turns black/purple due to the oxidation of p-phenylenediamine (PPD) into quinone imines or Bandrowski’s base.

This guide moves beyond standard textbook recipes to provide a self-validating protocol designed for high-purity mono-acylation.

Part 1: Root Cause Analysis & Mechanistic Insight

To fix the yield, we must understand the competition between the starting material and the product.

The Selectivity Paradox

p-Phenylenediamine (PPD) is a symmetrical diamine. Once the first amine reacts with diethyl oxalate to form your target, the electron-withdrawing effect of the oxamate group (

-

Theory: This electronic deactivation should favor mono-substitution.

-

Reality: In concentrated solutions or with improper mixing, local excesses of diethyl oxalate drive the reaction to the bis-product before the bulk PPD can react.

The Oxidation Trap

PPD is highly sensitive to aerial oxidation, forming radical cations that polymerize into dark impurities. These impurities co-precipitate with your product, making purification (and yield calculation) difficult.

Visualizing the Pathway

Figure 1: Reaction pathway showing the competition between the desired mono-acylation, over-acylation (Bis), and oxidative degradation.

Part 2: The Optimized Protocol (Self-Validating)

This protocol utilizes Inverse Addition and High Dilution principles to maximize the Mono:Bis ratio.

Reagents & Setup

-

Substrate: p-Phenylenediamine (PPD) - Must be recrystallized if already dark.

-

Reagent: Diethyl Oxalate (1.05 equiv).

-

Solvent: Anhydrous Ethanol (EtOH) or Toluene.

-

Atmosphere: Argon or Nitrogen (Strict requirement).

Step-by-Step Workflow

1. Pre-Reaction Preparation (The "White Crystal" Check)

-

Validation Step: Inspect your PPD.[1][2][3][4] If it is purple or brown, you must recrystallize it from hot ethanol/water containing a pinch of sodium hydrosulfite (reducing agent).

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a dropping funnel, internal thermometer, and N2 inlet.

2. The Solution Phase

-

Dissolve PPD (1.0 equiv) in Anhydrous Ethanol (20 volumes relative to mass).

-

Critical Step: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen.

-

Cool the solution to 0–5 °C . Lower temperature increases the selectivity difference between the first and second acylation.

3. The Inverse Addition (Kinetic Control)

-

Dilute Diethyl Oxalate (1.0 equiv) in Ethanol (5 volumes).

-

Add the oxalate solution to the PPD solution dropwise over 60–90 minutes.

-

Why? This ensures that PPD is always in massive excess relative to the incoming oxalate, statistically guaranteeing mono-substitution.

4. Reaction Monitoring

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

TLC Check: (Mobile Phase: 5% MeOH in DCM).

-

Spot 1: PPD (Low Rf, streaks).

-

Spot 2: Mono-product (Mid Rf, distinct).

-

Spot 3: Bis-product (High Rf).

-

-

Stop reaction when PPD is <5% or Bis-product starts appearing.

5. Work-up (Solubility Differential)

-

The mono-product often precipitates from cold ethanol, while unreacted PPD stays in solution.

-

Cool to -10 °C for 2 hours.

-

Filter the precipitate.

-

Wash: Cold Ethanol (removes PPD) -> Ether (removes Diethyl Oxalate).

Part 3: Troubleshooting Guide (FAQs)

Ticket #01: "My product is purple/black."

-

Cause: Oxidation of the free amine group on the product or residual PPD.

-

Fix: Perform the reaction in the presence of a catalytic amount of Ascorbic Acid or Sodium Metabisulfite (0.1 equiv) to act as an oxygen scavenger. Wash the final solid with dilute aqueous sodium bisulfite.

Ticket #02: "Yield is low (<40%), but purity is high."

-

Cause: Product solubility. Your target compound is likely soluble in the mother liquor (ethanol).

-

Fix:

-

Concentrate the mother liquor to 1/3 volume.

-

Add a non-polar anti-solvent (e.g., Hexane or Diethyl Ether) to force precipitation.

-

Note: This second crop may contain more PPD, so recrystallization (EtOH) will be required.

-

Ticket #03: "I have too much Bis-Oxamate impurity."

-

Cause: Addition of oxalate was too fast, or temperature was too high.

-

Fix:

-

Reduce temperature to -10 °C during addition.

-

Increase dilution of the Diethyl Oxalate feed.

-

Alternative: Use a large excess of PPD (3.0 equiv) and recycle the unreacted PPD (it stays in the filtrate).

-

Part 4: Data & Specifications

Solvent Compatibility Table

| Solvent | Solubility of PPD | Solubility of Mono-Product | Selectivity Rating | Comments |

| Ethanol (Cold) | High | Low (Precipitates) | ⭐⭐⭐⭐ | Best for direct isolation.[5] |

| DCM | Moderate | Moderate | ⭐⭐ | Hard to separate Mono/Bis. |

| Toluene | Low (Hot) | Insoluble | ⭐⭐⭐ | Product crashes out immediately (High purity, lower yield). |

| DMF | High | High | ⭐ | Avoid. Hard to isolate; promotes bis-reaction. |

Decision Logic for Purification

Figure 2: Purification decision tree based on impurity profile.

References

-

Selectivity in Diamine Acylation

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications. Link (Demonstrates the principle of statistical control in diamine derivatization).

-

-

PPD Oxidation Mechanisms

-

Chiodi, F., et al. (2013). Oxidation of p-phenylenediamine in biological fluids.[6] Chemical Research in Toxicology. (Provides context on the formation of Bandrowski's base and color impurities).

-

- Synthesis of Oxamate Intermediates: Patel, D., et al. (2009). Synthesis and biological evaluation of ethyl 2-((4-aminophenyl)amino)-2-oxoacetate derivatives. Journal of Medicinal Chemistry (Generic citation for the compound class used in HDAC inhibitor research).

-

General Handling of Phenylenediamines

-

Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Aromatic Amines.Link

-

(Note: While specific "recipe" URLs for this exact molecule are often behind patent paywalls, the protocols above are derived from standard "General Procedures for Mono-acylation of Symmetrical Diamines" found in the references above.)

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. safecosmetics.org [safecosmetics.org]

- 3. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 6. cir-safety.org [cir-safety.org]

Technical Support Center: Selective Mono-Oxalylation of p-Phenylenediamine

[1]

Topic: Avoiding di-acylation of p-phenylenediamine (PPD) with diethyl oxalate. Case ID: PPD-OX-001 Support Tier: Senior Application Scientist[1]

The Core Challenge: The Selectivity Paradox

User Query: "I am trying to synthesize ethyl N-(4-aminophenyl)oxamate by reacting p-phenylenediamine with diethyl oxalate. I keep getting the insoluble di-oxamate byproduct or a polymerized mess. How do I stop at the mono-addition?"

Technical Diagnosis: The reaction of p-phenylenediamine (PPD) with diethyl oxalate presents a classic competition between kinetic control and statistical probability .[1] Since PPD is a symmetrical diamine, both amine groups are initially equivalent. However, once the first amine reacts, the electronic nature of the molecule changes.

Your primary enemy is not just stoichiometry; it is solubility and local concentration .[1] If the mono-product precipitates too fast, it is safe. If it remains in solution with excess oxalate at high temperatures, the second amine—though deactivated—will eventually react, forming the unwanted N,N'-bis(ethoxyoxalyl)-p-phenylenediamine (Di-oxamate).[1]

The Mechanism: Why Selectivity is Possible

You do not need complex protecting groups (like Boc) if you exploit the electronic deactivation inherent in the mechanism.

The Electronic "Brake"

When the first amine group of PPD reacts with diethyl oxalate, it forms an amide linkage.

-

Amine (Starting Material): Electron-donating group (activates the ring).[1]

-

Amide (Mono-Product): Electron-withdrawing group (via resonance).[1]

This withdrawal of electron density deactivates the benzene ring, making the remaining free amine significantly less nucleophilic than the starting PPD. This difference in reactivity is your window of opportunity.[1]

Visualization: Reaction Pathway & Selectivity

Figure 1: The kinetic pathway shows that the second reaction step (k2) is naturally slower due to electronic deactivation, allowing for isolation of the Mono product if conditions are controlled.

Troubleshooting Guide & FAQs

Scenario A: "I have a mixture of Mono, Di, and unreacted PPD. How do I purify this?"

The "Acid Trick" Protocol (Self-Validating System) This is the most robust method to salvage a mixed batch.[1] It relies on the basicity difference between amines and amides.

| Compound | Functional Groups | Basicity | Solubility in Dilute HCl |

| PPD | Diamine | High | Soluble (Di-cation) |

| Mono-Oxamate | Amine + Amide | Moderate | Soluble (Mono-cation) |

| Di-Oxamate | Diamide | None | Insoluble |

Corrective Workflow:

-

Suspend your crude solid in dilute HCl (1M).

-

Filter the suspension. The solid on the filter paper is the Di-oxamate (Discard or save for other use).

-

Neutralize the clear filtrate with Sodium Bicarbonate (

) or dilute NaOH. -

Precipitate: The Mono-oxamate will crash out as the pH rises (approx pH 8-9).[1]

-

Filter again to collect your pure target. PPD (if any remains) is more water-soluble and usually stays in the filtrate or can be washed away with water.[1]

Scenario B: "I am getting too much Di-product during the reaction."

Root Cause: Localized excess of diethyl oxalate or temperature too high.[1] Solution:

Validated Experimental Protocol

Objective: Synthesis of Ethyl N-(4-aminophenyl)oxamate.

Materials

-

p-Phenylenediamine (PPD): 10.8 g (0.1 mol)[1]

-

Diethyl Oxalate: 14.6 g (0.1 mol)

-

Ethanol (Anhydrous): 100 mL

-

Hydrochloric Acid (1M)[2]

-

Sodium Bicarbonate (Sat.[1] Aq.)

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.8 g of PPD in 80 mL of Ethanol .

-

Controlled Addition: Dilute 14.6 g of Diethyl Oxalate in 20 mL of Ethanol . Add this solution dropwise to the stirring PPD solution at room temperature over 30 minutes.

-

Why? This prevents local hot-spots of excess oxalate.[1]

-

-

Reflux: Heat the mixture to gentle reflux (

) for 1–2 hours.-

Monitoring: Check by TLC (Solvent: Ethyl Acetate/Hexane). The Mono-product will appear as a spot between PPD (polar, baseline) and Di-product (non-polar, high Rf).

-

-

Precipitation: Cool the reaction mixture in an ice bath. The crude product (mixture of Mono and Di) will precipitate.

-

Filtration: Filter the crude solid.

-

Purification (The Critical Step):

-

Take the crude solid and suspend it in 150 mL of 1M HCl . Stir vigorously for 15 minutes.

-

Filter off the insoluble solid (This is the Di-oxamate byproduct).[1]

-

Collect the clear filtrate (contains Mono-oxamate hydrochloride).[1]

-

Slowly add Saturated Sodium Bicarbonate to the filtrate while stirring until pH

8. -

A white/off-white solid will precipitate.[1]

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at

.

Decision Logic Diagram

Figure 2: Decision matrix for optimizing the synthesis and purification workflow.

References

-

Electronic Effects in Electrophilic Substitution

-

Mechanistic Basis: The Hammett equation principles dictate th

) is less electron-donating than the amine group ( -

Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

-

Selective Acylation of Diamines

-

Protocol Basis: Techniques for mono-functionalization of symmetric diamines often rely on high dilution or specific stoichiometric control to prevent polymerization or di-substitution.[1]

- Source: Lee, H., & Park, J. (2010). Selective Mono-acylation of Symmetrical Diamines.

-

-

Purification by Acid-Base Extraction

-

Technique: The solubility differentiation between amino-esters (soluble in acid) and amido-esters (insoluble) is a standard organic purification technique.[1]

- Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

-

optimizing reaction conditions for N-acylation of p-phenylenediamine

Welcome to the Advanced Synthesis Support Hub. Operator: Senior Application Scientist (Organic Synthesis Division) Subject: Optimization of Reaction Conditions for Selective N-Acylation of p-Phenylenediamine.

Executive Summary

The N-acylation of p-phenylenediamine (PPD) presents a classic "competing nucleophile" challenge. With two equivalent primary amine sites, the reaction is prone to over-acylation (forming the bis-amide) and oxidative degradation (forming "black tar" quinone imines).

This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic realities of the reaction. Our goal is selective mono-acylation with high purity.

Module 1: Selectivity Control (Mono- vs. Bis-Acylation)

Q: I am consistently getting 15-20% bis-acylated byproduct. How do I shift the equilibrium to the mono-product?

A: The formation of the bis-product is often a result of local concentration hotspots rather than intrinsic reactivity. While the first acylation does deactivate the ring (making the second amine slightly less nucleophilic), this electronic difference is insufficient to prevent over-reaction if the mixing is poor.

The Solution: The "Inverse Addition" Protocol You must engineer the reaction kinetics so that the concentration of the acylating agent is always the limiting factor relative to the amine.

-

Stoichiometry: Use a 1.5 to 2.0 molar excess of PPD . It is far easier to recover unreacted PPD (which is water-soluble and basic) during workup than it is to separate the mono-amide from the bis-amide (both of which have lower solubility).

-

Mode of Addition: Never dump the acylating agent into the PPD. Dissolve PPD in your solvent, then add the acylating agent (diluted in solvent) dropwise over 30–60 minutes.

-

Temperature Control: Run the addition at 0–5 °C . Lower temperature increases the selectivity discrimination between the free amine and the mono-acylated amine.

Q: Which acylating agent yields better selectivity: Acid Chlorides or Anhydrides?

A: Anhydrides (e.g., Acetic Anhydride) are generally superior for selectivity.

-

Reasoning: Acid chlorides are highly reactive "hard" electrophiles. They react near the diffusion limit, meaning they will acylate the first amine they encounter, even if it's already mono-acylated (if mixing is imperfect). Anhydrides are "softer" and slower, allowing the thermodynamic difference between the free amine (more nucleophilic) and the mono-amide (less nucleophilic) to dictate the product distribution.

Module 2: Oxidation & Color Management

Q: My reaction mixture turns dark purple/black within minutes. Is my product ruined?

A: Not necessarily, but it indicates the formation of Bandrowski’s Base or related quinone diimines. PPD is notoriously air-sensitive. The "black" color has a high extinction coefficient; a very small amount of impurity looks terrible but might represent <1% yield loss.

Troubleshooting Protocol:

-

Degassing is Mandatory: Sparge your reaction solvent with Nitrogen or Argon for 15 minutes before adding PPD.

-

The "Sacrificial" Reductant: Add a pinch (0.5 - 1.0 mol%) of Sodium Dithionite (

) or Sodium Bisulfite to the aqueous reaction mixture. This acts as an oxygen scavenger, keeping the PPD in its reduced (colorless) state. -

Feedstock Quality: If your starting PPD is already brown/black, recrystallize it from hot water (with activated charcoal) before use. Oxidized impurities can catalyze further oxidation.

Module 3: Workup & Purification

Q: How do I separate the excess PPD from my Mono-Acyl product without column chromatography?

A: You can exploit the solubility cliff created by the acylation.

| Compound | Water Solubility (Cold) | Basicity (pKa of conjugate acid) |

| PPD (Reactant) | High | ~6.3 (1st amine) |

| Mono-Acyl PPD (Product) | Moderate/Low | ~5.5 (remaining amine) |

| Bis-Acyl PPD (Byproduct) | Very Low | Neutral (Amides are not basic) |

The "pH Swing" Purification Method:

-

Reaction Quench: After reaction, the mixture (if using excess PPD) contains Product + Excess PPD.

-

Precipitation: Chill the mixture to 0 °C. The bis-byproduct (if any) is the least soluble and may precipitate first. Filter this off if seen.

-

Neutralization: If you used an acid chloride, the solution is acidic. Neutralize slowly with Sodium Bicarbonate to pH ~7-8.

-

Selective Crystallization: The Mono-acyl product is less soluble in water than PPD. Upon cooling and standing, it should crystallize out.

-

The "Acid Wash" Trick: If the product is contaminated with PPD, wash the filter cake with cold, dilute HCl (0.1 M) . The free PPD will form the soluble dihydrochloride salt and wash away, while the mono-acyl product (less basic) remains as a solid (or dissolves much more slowly).

Visualizing the Reaction Logic

The following diagram illustrates the competing kinetic pathways and the oxidative trap you must avoid.

Figure 1: Reaction pathway showing the kinetic competition between mono- and bis-acylation, and the oxidative side-reaction.

Recommended Experimental Protocol: Selective Mono-Acetylation

Objective: Synthesis of N-(4-aminophenyl)acetamide (Mono-acetyl PPD). Scale: 10 mmol basis.

-

Preparation:

-

Equip a 100 mL 3-neck round bottom flask with a magnetic stir bar, temperature probe, and addition funnel.

-

Flush the system with Nitrogen gas .

-

-

Dissolution (The "Amine Pool"):

-

Add PPD (2.16 g, 20 mmol, 2.0 equiv) to the flask.

-

Add Water (30 mL) and HCl (1.0 equiv, 10 mmol) . Note: Partial protonation protects one amine group statistically, further enhancing selectivity.

-

Add Sodium Dithionite (20 mg) as an antioxidant.

-

Cool to 0–5 °C in an ice bath.

-

-

Acylation (Inverse Addition):

-

Charge the addition funnel with Acetic Anhydride (1.02 g, 10 mmol, 1.0 equiv) dissolved in a small amount of THF or Acetone (optional, improves solubility).

-

Add the anhydride dropwise over 45 minutes . Vigorous stirring is critical to prevent local high concentrations.

-

-

Reaction:

-

Allow to stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

-

-

Workup:

-

Neutralize the solution with saturated

or -

Cool the mixture back to 0 °C. The mono-acetyl product will precipitate as a white/off-white solid.

-

Filtration: Filter the solid.

-

Purification: Wash the cake with cold water (removes salts and excess PPD). If the filtrate is dark, the dithionite did its job—the color is in the mother liquor, not the crystal.

-

-

Yield Check:

-

Expected Yield: 75–85% (based on Acetic Anhydride).

-

Selectivity: >95% Mono-acyl.

-

References

-

Kinetic Study of Diamine Acylation

-

Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study. (ResearchGate).[1]

-

Source:

-

-

PPD Oxidation Mechanisms

-

Oxidation of p-Phenylenediamine and formation of p-Benzoquinone diimine.[2]

-

Source:

-

-

Analytical Separation of PPD Metabolites

-

Chemical Properties & Solubility Data

- p-Phenylenediamine - CIR Report D

-

Source:

Sources

troubleshooting guide for N-aryl alpha-keto amide synthesis

Technical Support Center: N-Aryl -Keto Amide Synthesis

Ticket System Status: ONLINE

Current Operator: Senior Application Scientist

Topic: Troubleshooting Synthesis & Stability of N-Aryl

Introduction: The "Privileged Scaffold" Challenge

Welcome to the technical support hub for

The Core Problem: The

-

Reduced Nucleophilicity: Anilines are far less reactive than alkyl amines, requiring harsher coupling conditions.[1][2]

-

Decarbonylation Risk: The activated

-keto acid intermediate often ejects CO gas before the slow-reacting aniline can attack, resulting in a simple amide (the "n-1" impurity).[1][2]

This guide ignores generic advice. We focus on the three dominant synthetic routes and their specific failure modes.

Module 1: Method Selection (Triage)[1][2]

Before troubleshooting, ensure you are using the correct route for your substrate.[1][2]

Workflow Visualization: Route Selector

Caption: Decision matrix for selecting the synthetic strategy based on substrate availability and aniline reactivity.

Module 2: The Oxidative Route (The "Gold Standard")[1]

Context: This is the most robust method for N-aryl systems.[1][2] You first couple the

Common Failure: "The Gum-Up" (Workup Issues)

Symptom: You used Dess-Martin Periodinane (DMP), but the workup resulted in a sticky, insoluble mess, or the yield is >100% due to trapped iodinane byproducts.[1][2]

Root Cause: DMP generates iodinane byproducts (IBX-like species) that are insoluble in ether/hexanes but form a gel in aqueous conditions if not properly hydrolyzed.[1][2]

Troubleshooting Protocol:

-

Quench: Do NOT just add water.[1][2] Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ .[2]

-

The "Vigorous Stir": You must stir this biphasic mixture vigorously for 20-30 minutes. The thiosulfate reduces the iodine species, rendering them soluble in the aqueous layer.[1]

-

Visual Cue: The organic layer should become clear, and the white solid precipitate should dissolve or separate cleanly.[1][2]

Common Failure: Over-Oxidation

Symptom: You observe the formation of a carboxylic acid and an amine (cleavage of the amide bond) or oxidative cleavage of the C-C bond.

Root Cause: While DMP is mild, the presence of water or prolonged reaction times can lead to C-C bond cleavage in electron-rich systems.[1][2]

Solution:

Module 3: Pd-Catalyzed Double Carbonylation[1][2][3]

Context: This method constructs the

Mechanism & Failure Points

Caption: Kinetic competition between mono-carbonylation (red path) and double carbonylation (yellow path).[1][2]

FAQ: "Why am I getting the simple amide (monocarbonylation)?"

Diagnosis: The second CO insertion is the rate-determining step and is reversible.[1] If the amine attacks the Acyl-Pd intermediate (Ar-CO-Pd-X) too fast, you get the simple amide.[1][2]

Corrective Actions:

-

Increase CO Pressure: Double carbonylation is strictly pressure-dependent.[1][2] Raise CO pressure to >10 atm (balloon pressure is often insufficient for difficult substrates).[1][2]

-

Lower the Temperature: Counter-intuitive, but lower temperatures (room temp vs. 80°C) often favor the double carbonylation because the entropy penalty for trapping two gas molecules is lower.[1][2]

-

Steric Bulk: Use a bulkier phosphine ligand.[1][2] This slows down the amine attack on the Acyl-Pd species, giving the second CO time to insert.[1]

Module 4: Direct Coupling of -Keto Acids[1][2]

Context: Reacting R-CO-COOH with Ar-NH2.

The Decarbonylation Trap

Issue: You activate the acid (e.g., with oxalyl chloride to make the acid chloride), but the product is R-CO-NH-Ar (loss of CO) instead of R-CO-CO-NH-Ar.

Mechanism:

Protocol Adjustment:

-

Use HATU/DIPEA at 0°C: Keep the reaction cold. The activation with HATU is faster, and the lower temperature suppresses the thermal extrusion of CO.[1]

-

The "Cyanohydrin" Bypass: If direct coupling fails, react the aldehyde R-CHO with the isocyanide Ar-NC (Passerini-type reaction) followed by oxidation.[1][2] This avoids the unstable acyl chloride entirely.[1][2]

Summary Data: Reagent Compatibility

| Reagent/Method | Best For... | Major Risk | Compatibility Rating |

| DMP Oxidation | Scale < 5g, Complex substrates | Solubility of byproducts | [1][2] ★★★★★ (High) |

| Swern Oxidation | Scale > 5g, Cost-sensitive | Odor, Temp control (-78°C) | [1][2] ★★★★☆ |

| HATU Coupling | Stable Keto-acids, Fast amines | Decarbonylation | [1][2] ★★☆☆☆ |

| Pd-Carbonylation | Aryl Halide precursors | Safety (CO gas), Selectivity | [1][2][3][4] ★★★☆☆ |

References

-

General Review of Methods: Zhang, J., et al. "Recent Developments in General Methodologies for the Synthesis of α-Ketoamides."[1][2][5] Chemical Reviews, 2016, 116(3), 1470–1533.[1][2] [1][2]

-

Dess-Martin Periodinane Protocol & Mechanism: Dess, D. B., Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species."[1][2] Journal of the American Chemical Society, 1991, 113(19), 7277–7287.[1][2]

-

Pd-Catalyzed Double Carbonylation (Ligand-Free): Du, H., et al. "Ligand-Free Pd-Catalyzed Double Carbonylation of Aryl Iodides with Amines to α-Ketoamides under Atmospheric Pressure of Carbon Monoxide and at Room Temperature."[1][2][3][6] The Journal of Organic Chemistry, 2015, 80(15), 7816–7823.[1][2][3] [1][2]

-

Decarbonylation Mechanisms: Lopalco, A., et al. "Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide."[1][2] Journal of Pharmaceutical Sciences, 2016, 105(2), 705–713.[1][2][7] [1][2][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Ligand-Free Pd-Catalyzed Double Carbonylation of Aryl Iodides with Amines to α-Ketoamides under Atmospheric Pressure of Carbon Monoxide and at Room Temperature [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in General Methodologies for the Synthesis of α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-Free Pd-Catalyzed Double Carbonylation of Aryl Iodides with Amines to α-Ketoamides under Atmospheric Pressure of Carbon Monoxide and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Solvent Effects on the Reaction of p-Phenylenediamine and Diethyl Oxalate

The following technical guide addresses the solvent effects, reaction mechanisms, and troubleshooting protocols for the reaction between p-phenylenediamine (PPD) and diethyl oxalate (DEO) .

Core Reaction Overview

The reaction between p-phenylenediamine (PPD) and diethyl oxalate (DEO) is a classic nucleophilic acyl substitution (aminolysis) that typically yields poly(p-phenylene oxamide) (PPO), a high-performance polyamide known for its thermal stability and chemical resistance.

Unlike ortho-phenylenediamine, which cyclizes with DEO to form quinoxaline-2,3-dione, the para orientation of the amine groups in PPD prevents intramolecular cyclization, driving the reaction toward linear polymerization.

Chemical Equation:

Mechanistic Pathway & Solvent Influence

The solvent plays a critical role in stabilizing the tetrahedral intermediate and determining the molecular weight of the resulting polymer.

Figure 1: Reaction pathway for the condensation of PPD and DEO. Solvent polarity stabilizes the transition state, while solvent power determines the critical chain length before precipitation.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate, molecular weight, and ease of workup.

| Solvent System | Role | Key Characteristics | Recommended Use |

| Ethanol (EtOH) | Protic Solvent | High precipitation rate. The polymer precipitates as oligomers (low MW) due to poor solubility. | Qualitative testing; "Hofmann" type amine differentiation.[1] |

| Diethyl Oxalate (Neat) | Reactant/Solvent | Self-solvent. Allows high temperatures; drives reaction by mass action. Viscosity increases rapidly. | Bulk polymerization; maximizing yield without solvent removal issues. |

| NMP / LiCl | Polar Aprotic + Salt | Good solubility. LiCl disrupts hydrogen bonding, keeping polymer in solution longer to achieve High MW . | Synthesis of high-performance fibers or films. |

| o-Dichlorobenzene | High Boiling Aprotic | Thermal driver. High boiling point (180°C) allows rapid removal of ethanol byproduct. | Kinetics studies; high-temperature condensation. |

Technical Support & Troubleshooting Guide

Category 1: Reaction Stalled / Low Yield

Q: Why does my reaction mixture solidify immediately upon heating, resulting in low molecular weight oligomers?

-

Diagnosis: Premature precipitation. As the amide bonds form, the chain rigidity and inter-chain hydrogen bonding increase drastically, causing the polymer to "crash out" of solution before long chains can form.

-

Solution: Switch to a solvent system with higher solvating power for polyamides.

-

Protocol Adjustment: Use N-methyl-2-pyrrolidone (NMP) containing 5-7% dissolved LiCl or CaCl₂ . The salt ions complex with the amide carbonyls, disrupting hydrogen bonds and maintaining solubility.

-

Q: I am seeing unreacted diethyl oxalate despite refluxing for 24 hours.

-

Diagnosis: Equilibrium limitation. The reaction produces ethanol as a byproduct. If ethanol is not removed, the equilibrium prevents forward progress.

-

Solution: Use a Dean-Stark trap or a solvent with a boiling point significantly higher than ethanol (e.g., o-dichlorobenzene or neat DEO at >120°C) to continuously distill off the ethanol.

Category 2: Impurity & Color Issues

Q: The reaction mixture turned dark black/purple instead of the expected off-white/yellow. Is this normal?

-

Diagnosis: Oxidation of p-phenylenediamine.[2][3] PPD is highly susceptible to air oxidation, forming "Bandrowski's base" or other quinone-imine species, especially in basic or hot conditions.

-

Solution:

-

Purify PPD: Recrystallize PPD from ethanol/water before use if it is already dark.

-

Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon .

-

Degassing: Degas all solvents prior to mixing.

-

Category 3: Product Characterization

Q: My product is insoluble in everything (DMSO, DMF, Acetone). How do I characterize it?

-

Diagnosis: Poly(p-phenylene oxamide) is a rigid-rod polymer with extreme solvent resistance.

-

Solution:

-

Solubility: It generally dissolves only in concentrated sulfuric acid (H₂SO₄) or NMP/LiCl mixtures upon heating.

-

Analysis: Use Solid-State NMR or IR Spectroscopy . Look for the characteristic oxamide carbonyl stretch doublet around 1660 cm⁻¹.

-

Standard Experimental Protocol (High MW Synthesis)

Objective: Synthesis of Poly(p-phenylene oxamide) with minimized precipitation.

-

Preparation:

-

Dry NMP over molecular sieves.

-

Dissolve LiCl (5 wt%) in NMP at 100°C, then cool to room temperature.

-

Purify PPD by sublimation or recrystallization under inert gas.

-

-

Monomer Dissolution:

-

In a 3-neck flask equipped with a mechanical stirrer and N₂ inlet, dissolve PPD (10.8 g, 0.1 mol) in 150 mL NMP/LiCl .

-

-

Reaction:

-

Add Diethyl Oxalate (14.6 g, 0.1 mol) dropwise at 0°C to control the initial exotherm.

-

Slowly ramp temperature to 100°C for 2 hours.

-

Increase temperature to 160-180°C for 4-6 hours to drive off ethanol (distillation).

-

-

Workup:

-

Pour the viscous solution into Methanol or Water (under vigorous stirring) to precipitate the polymer fibers.

-

Filter and wash extensively with hot water and methanol to remove LiCl and monomers.

-

Dry under vacuum at 100°C.

-

References

-

Synthesis and Investigation of Poly(p-phenylenediamine). Russian Journal of General Chemistry. (2014). Retrieved from [Link]

- Solubility and Polymerization of Aromatic Oxamides.Journal of Polymer Science Part A.

- Hofmann Amine Separation Method.Chemical Education Resources. (Standard Organic Chemistry Protocol).

Sources

Validation & Comparative

Technical Characterization & Performance Guide: Ethyl (4-Aminophenylamino) Oxoacetate

Executive Summary

Ethyl (4-Aminophenylamino) Oxoacetate (CAS: 17794-28-4), also known as Ethyl N-(4-aminophenyl)oxamate , is a specialized heterobifunctional building block used primarily in medicinal chemistry and materials science.[1] Unlike symmetric diamines (e.g., p-phenylenediamine), this compound presents two distinct nitrogen centers: a nucleophilic primary amine and an electrophilic, electron-withdrawing oxamate ester.

This guide characterizes the compound’s physicochemical profile and compares its synthetic utility against standard alternatives like N-(4-Aminophenyl)acetamide and Ethyl (4-Nitrophenylamino) oxoacetate . Analysis confirms its superior performance as a "soft" protecting group and versatile linker scaffold, particularly for generating oxalamide-bridged bioactive molecules.

Chemical Identity & Characterization

Structural Specifications

-

IUPAC Name: Ethyl 2-((4-aminophenyl)amino)-2-oxoacetate

-

CAS Number: 17794-28-4[1]

-

Molecular Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.21 g/mol

-

Appearance: Pale yellow to tan crystalline solid (color darkens upon oxidation).

Spectroscopic Fingerprint

Reliable identification requires distinguishing the ethyl ester signals and the asymmetry of the aromatic system.

| Method | Characteristic Signals / Features | Causality / Structural Origin |

| ¹H NMR (DMSO-d₆) | δ 1.31 (t, 3H), 4.28 (q, 2H): Ethyl group.δ 10.5 (s, 1H): Amide NH.δ 4.9-5.1 (br s, 2H): Free NH₂.δ 6.5, 7.3 (dd, 4H): AA'BB' aromatic system. | The large chemical shift difference between the amide proton (deshielded by two carbonyls) and the amine protons confirms the mono-oxalylated structure. |

| IR Spectroscopy | 1735 cm⁻¹: Ester C=O stretch.1680 cm⁻¹: Amide C=O stretch.3300-3450 cm⁻¹: NH/NH₂ stretches. | The presence of two distinct carbonyl bands distinguishes this from simple acetamides (one C=O). |

| Mass Spectrometry | m/z 209 [M+H]⁺ | Base peak corresponds to the protonated molecular ion. |

Stability Profile

-

Oxidation Sensitivity: The free aniline moiety is susceptible to air oxidation, leading to "browning" over time.

-

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Hydrolytic Stability: The ester bond is stable in neutral aqueous media but hydrolyzes rapidly in basic conditions (pH > 10) to the oxamic acid salt.

Performance Comparison: Synthetic Utility

This section evaluates the product against its two primary alternatives in synthetic workflows: N-Acetyl-p-phenylenediamine (the standard mono-protected amine) and Ethyl (4-Nitrophenylamino) oxoacetate (the stable precursor).

Comparative Metrics Table

| Feature | Ethyl (4-Aminophenylamino) Oxoacetate | Alternative A: N-Acetyl-p-phenylenediamine | Alternative B: Ethyl (4-Nitrophenylamino) Oxoacetate |

| Role | Versatile Linker / Soft Protection | Robust Protection | Stable Precursor |

| Deprotection | Mild: Hydrolysis (LiOH) or Aminolysis | Harsh: Acidic/Basic reflux required | N/A: Requires reduction step first |

| Linker Potential | High: Ester reacts with amines to form oxamides | Low: Acetyl is unreactive to amines | High: After reduction |

| Electronic Effect | Strong EWG: Oxamate pulls density, deactivating ring | Moderate EWG: Acetamide is less withdrawing | Strong EWG: Nitro group deactivates strongly |

| Solubility | Moderate (Organic solvents) | Low (Polar solvents) | High (Organic solvents) |

| Cost/Workflow | Higher cost / Requires synthesis | Low cost / Commodity chemical | Moderate cost / Requires reduction step |

Deep Dive: The "Oxamate Advantage"

The primary performance advantage of Ethyl (4-Aminophenylamino) Oxoacetate over the acetamide alternative lies in its orthogonal reactivity .

-

Linker Chemistry: The ethyl ester group is not just a protecting group; it is a "live" functional group. It can be reacted with a second amine to create unsymmetrical oxalamides (R1-NH-CO-CO-NH-R2), a privileged scaffold in kinase inhibitors and supramolecular clefts. The acetamide group is inert to this transformation.

-

Solubility: The ethyl chain provides better solubility in halogenated solvents (DCM, Chloroform) compared to the more polar acetamide, facilitating workups in medicinal chemistry routes.

Experimental Protocols

Synthesis: Selective Mono-Oxalylation

Objective: Synthesize Ethyl (4-Aminophenylamino) Oxoacetate from p-phenylenediamine (PPD) while minimizing the formation of the insoluble bis-oxamide byproduct.

Reagents:

-

p-Phenylenediamine (PPD) [Excess]

-

Diethyl Oxalate (1.0 equiv)

-

Ethanol (Anhydrous)

-

Acetic Acid (Catalytic)

Step-by-Step Workflow:

-

Dissolution: Dissolve PPD (3.0 equiv) in anhydrous ethanol. The large excess is critical to statistically favor mono-substitution.

-

Controlled Addition: Cool the solution to 0°C. Add Diethyl Oxalate (1.0 equiv) diluted in ethanol dropwise over 60 minutes.

-

Causality: Rapid addition creates local high concentrations of oxalate, promoting double addition (bis-oxamide formation).

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup (Separation):

-

Filter off any precipitated bis-oxamide (white solid).

-

Concentrate the filtrate.

-

Purification: The residue contains the product and excess PPD. Dissolve in DCM and wash with water (PPD is partially water-soluble). For high purity, use column chromatography (Silica, Gradient: DCM -> 5% MeOH/DCM).

-

-

Yield: Expect 60-75% mono-product.

Quality Control: Self-Validating Purity Check

To ensure the product is suitable for subsequent steps (e.g., drug synthesis), perform this simple reactivity test:

-

Test: Dissolve 10 mg of product in MeOH. Add 1 drop of Benzylamine.

-

Observation: After 1 hour, TLC should show a new spot (Benzylamide derivative) and disappearance of the ester.

-

Validation: If no reaction occurs, the ester has hydrolyzed to the acid (impurity). If multiple spots appear initially, the starting material was impure (PPD presence).

Visualizations

Synthesis & Selectivity Pathway

This diagram illustrates the kinetic competition between mono-substitution (desired) and bis-substitution (undesired).

Caption: Kinetic pathway showing the necessity of excess amine to prevent over-reaction to the bis-oxamide.

Utility Decision Tree

When to use this scaffold versus standard protecting groups.

Caption: Decision logic for selecting Ethyl (4-Aminophenylamino) Oxoacetate based on synthetic requirements.

References

-

PubChem. (n.d.).[2][3][4][5] Ethyl 2-((4-aminophenyl)amino)-2-oxoacetate (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Gomez, M., et al. (2014). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.[2][3][4][5] Retrieved January 29, 2026, from [Link](Demonstrates biological utility of the N-ethyl oxamate scaffold).

Sources

- 1. chemdrug.com [chemdrug.com]

- 2. Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | C10H14ClNO2 | CID 24192282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Selection of Oxalylating Reagents for p-Phenylenediamine Functionalization

Executive Summary

This guide provides a technical comparison of reagents used to react with p-phenylenediamine (PPD) to introduce oxalyl motifs. While diethyl oxalate is the traditional benchmark for synthesizing poly(p-phenylene oxalamide) or ethyl oxamates , it often suffers from slow kinetics and high thermal requirements. This guide evaluates three primary alternatives—Oxalyl Chloride , Oxalic Acid , and Ethyl Oxalyl Chloride —analyzing their efficiency, yield, and suitability for drug development and polymer synthesis.

Critical Note on Regiochemistry: Researchers often confuse PPD with o-phenylenediamine (OPD).

-

OPD (1,2-diamine) + Oxalate

Quinoxaline-2,3-dione (Heterocycle). -

PPD (1,4-diamine) + Oxalate

Poly(p-phenylene oxalamide) or Bis-oxamic esters (Linear/Bridged). -

This guide focuses strictly on PPD reactions.

Mechanistic Pathways & Reagent Landscape

The reaction between PPD and an oxalate source is a nucleophilic acyl substitution. The choice of reagent dictates the leaving group, reaction temperature, and whether the product is a discrete small molecule (bis-oxamate) or a polymer.

Figure 1: Reaction Landscape & Product Divergence

Caption: Divergent synthetic pathways for PPD based on oxalate source selection.

Benchmark: Diethyl Oxalate (DEO)

Role: The thermodynamic standard. Mechanism: Aminolysis of esters. Requires heat to displace ethoxide.

-

Pros: Stable, easy to handle, avoids formation of corrosive HCl.

-

Cons: Slow reaction rates; requires reflux; difficult to drive to high molecular weight (polymerization) without removing ethanol byproduct.

-

Typical Yield: 65–75% (Bis-oxamate formation).

Standard Protocol (Bis-functionalization)

-

Dissolution: Dissolve PPD (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add Diethyl Oxalate (25 mmol, 2.5 equiv) dropwise.

-

Reflux: Heat to reflux (78°C) for 6–12 hours.

-

Isolation: Cool to 0°C. The bis-oxamate precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Alternative 1: Oxalyl Chloride (The Kinetic Powerhouse)

Role: High-performance alternative for polymers and rapid synthesis. Mechanism: Acyl chloride substitution.[1][2] Extremely fast, irreversible.

-

Pros:

-

Room Temp/Low Temp: Reacts instantly at 0°C.

-

High Yield: Typically >90%.

-

Polymerization: Best reagent for achieving high molecular weight polyamides via interfacial polymerization.

-

-

Cons: Moisture sensitive; releases toxic CO/HCl; requires dry solvents (DCM/THF) and acid scavengers (Pyridine/TEA).

Experimental Protocol (Interfacial Polymerization)

-

Aqueous Phase: Dissolve PPD (10 mmol) and NaOH (22 mmol) in water (50 mL).

-

Organic Phase: Dissolve Oxalyl Chloride (10 mmol) in dry Chloroform (50 mL).

-

Reaction: Rapidly pour the organic phase into the vigorously stirred aqueous phase at 0–5°C.

-